molecular formula C23H25NO2S2 B2973750 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-(thiophen-3-yl)benzamide CAS No. 2034343-76-3

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-(thiophen-3-yl)benzamide

Cat. No. B2973750
CAS RN: 2034343-76-3
M. Wt: 411.58
InChI Key: VIACHLPIMLZKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-(thiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C23H25NO2S2 and its molecular weight is 411.58. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Synthesis

A study explored the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates. This method produced compounds like N-(2-hydroxyphenyl)benzamides, which are of biological interest. The process was characterized by simple chemical tests and analytical data, highlighting a pathway for synthesizing biologically relevant compounds (Singh et al., 2017).

HDAC Inhibitors

N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives were designed, synthesized, and evaluated as novel histone deacetylase (HDAC) inhibitors . Among these, certain derivatives showed potent antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines, suggesting their potential in cancer treatment (Jiao et al., 2009).

Anticancer Activity

Research on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) highlighted its role as an isotype-selective HDAC inhibitor with significant antitumor activity. This compound inhibits HDACs 1-3 and 11, demonstrating potential as an anticancer drug (Zhou et al., 2008).

Neuroprotective Activity

A study on 5-aroylindolyl-substituted hydroxamic acids identified a compound with selective inhibitory activity against histone deacetylase 6 (HDAC6). This compound showed neuroprotective activity, including reducing tau protein phosphorylation and aggregation, suggesting a potential treatment for Alzheimer's disease (Lee et al., 2018).

Antifungal Agents

Another study synthesized new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives, exploring their potential as antifungal agents . These compounds were characterized and showed promising antifungal activity, indicating their relevance in developing new antifungal drugs (Narayana et al., 2004).

properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2S2/c1-16(25)20-8-9-21(28-20)23(11-2-3-12-23)15-24-22(26)18-6-4-17(5-7-18)19-10-13-27-14-19/h4-10,13-14,16,25H,2-3,11-12,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIACHLPIMLZKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-(thiophen-3-yl)benzamide

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